

Benchmarking Impurity Limits for Penehyclidine API Production

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Compound of Interest

Compound Name: *(R)*-1-Cyclopentyl-1-phenylethane-1,2-diol
CAS No.: 183201-49-2
Cat. No.: B2516008

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Executive Summary

Penehyclidine Hydrochloride (PHC) is a novel anticholinergic agent with selective antimuscarinic (M1, M3) and antinicotinic activity, widely utilized for organophosphorus poisoning and anesthesia premedication. Unlike non-selective alternatives (e.g., Atropine), PHC minimizes cardiovascular side effects by sparing M2 receptors.

However, the synthesis of PHC presents a significant chemical challenge: the molecule contains two chiral centers, theoretically yielding four stereoisomers. Only one isomer (typically the

form or a specific mixture) constitutes the Active Pharmaceutical Ingredient (API). The remaining stereoisomers are classified as isomeric impurities, which are notoriously difficult to separate via standard crystallization.

This guide benchmarks the impurity profiles of Classical Racemic Synthesis versus Asymmetric Stereoselective Synthesis. It provides a validated HPLC protocol for impurity quantification and

establishes control limits aligned with ICH Q3A(R2) and Chinese Pharmacopoeia (ChP) standards.

Regulatory Landscape & Thresholds

For a new API like Penehyclidine HCl, impurity limits are governed by the International Council for Harmonisation (ICH) and regional pharmacopoeias.

Table 1: Regulatory Thresholds for Related Substances

Parameter	ICH Q3A(R2) Limit (Max Daily Dose < 2g)	ChP (General Requirement)	Criticality
Reporting Threshold	0.05%	0.05%	Level at which impurity must be recorded.
Identification Threshold	0.10%	0.10%	Level requiring structural characterization (MS/NMR).
Qualification Threshold	0.15%	0.15%	Level requiring biological safety data.
Total Impurities	N/A (Product Specific)		Aggregate limit for all related substances.
Isomeric Impurity Limit	Product Specific	(Typical)	Critical for PHC due to stereoselectivity.

Impurity Profiling: Identification & Origin

Effective benchmarking requires precise identification of impurities. In PHC production, impurities arise primarily from unreacted starting materials and stereochemical by-products.

Table 2: Key Penehyclidine Impurities

Impurity ID	Chemical Name / Description	Origin	Classification
Impurity A	1-cyclopentyl-1-phenyl-1,2-ethanediol	Intermediate hydrolysis	Process Impurity
Impurity B	2-cyclopentyl-2-phenylacetaldehyde	Rearrangement by-product	Degradant
Impurity C	Quinuclidin-3-ol	Unreacted starting material	Starting Material
Impurity D (Isomer)	()-Penehyclidine	Stereoisomer (Enantiomer)	Isomeric Impurity
Impurity E (Isomer)	()-Penehyclidine	Stereoisomer (Diastereomer)	Isomeric Impurity

Comparative Analysis of Synthesis Routes

The choice of synthesis route dictates the impurity burden. We compare the Classical Grignard Route (Route A) against the Asymmetric Epoxidation Route (Route B).

Route A: Classical Grignard (The Baseline)

- Mechanism: Reaction of phenylmagnesium bromide with a cyclopentyl ketone precursor, followed by etherification with quinuclidinyl chloride.
- Impurity Profile: Non-stereoselective. Produces a racemic mixture (1:1:1:1 of all isomers).
- Purification Burden: Requires multiple fractional crystallizations or chiral chromatography to isolate the active isomer.
- Yield Loss: High (>50% loss due to removal of wrong isomers).

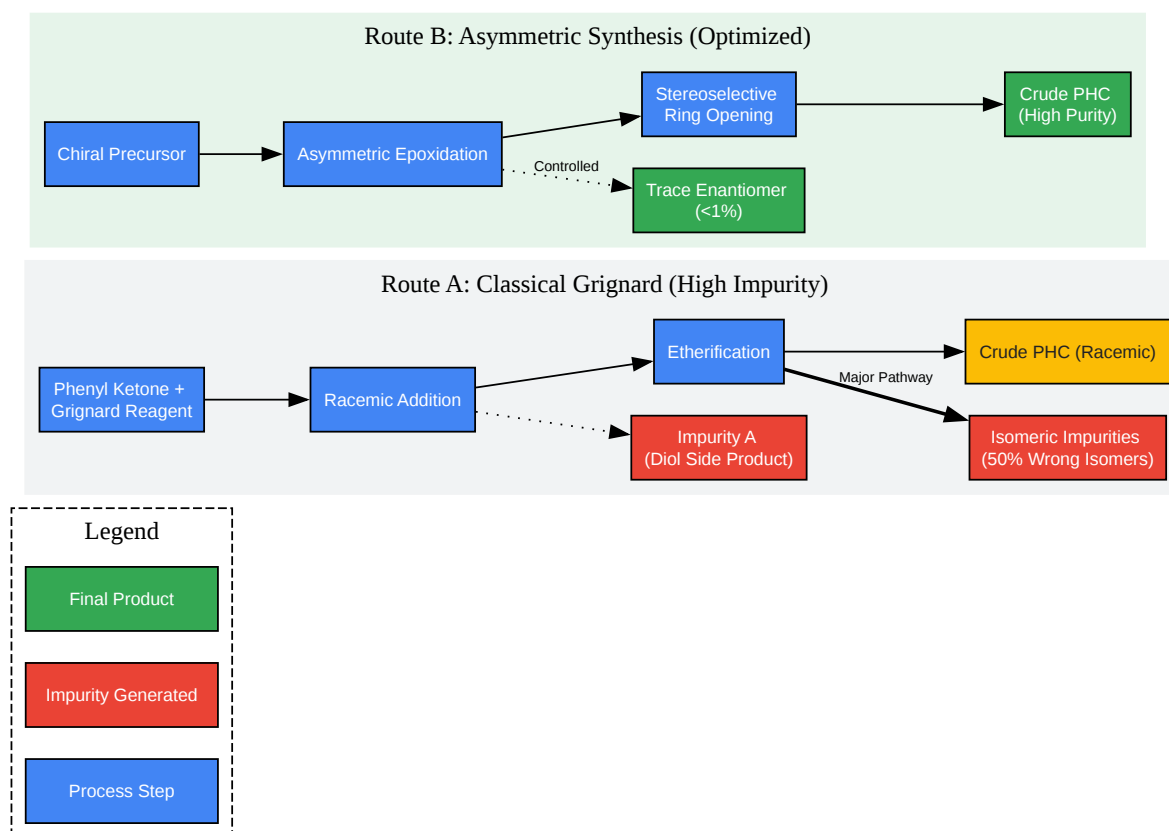
Route B: Asymmetric Epoxidation (The Alternative)

- Mechanism: Utilizes a Sharpless asymmetric epoxidation or chiral sulfonate intermediates to install chirality before the final coupling.

- Impurity Profile: High diastereomeric excess (>99% de). Isomeric impurities (Impurity D, E) are formed only in trace amounts.
- Performance: Higher overall yield; "Green" chemistry profile due to reduced solvent use in purification.

Visualizing the Impurity Pathways

The following diagram maps the critical control points (CCPs) where impurities enter the system in both routes.



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Caption: Comparison of impurity generation in Classical (Route A) vs. Asymmetric (Route B) synthesis. Route A generates significant isomeric by-products requiring extensive downstream processing.

Experimental Protocol: Validated HPLC Method

To benchmark these products, a stability-indicating HPLC method is required.[1] This protocol separates PHC from its stereoisomers and degradation products.

Chromatographic Conditions

- Instrument: HPLC with UV Diode Array Detector (DAD) or MS compatible.
- Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
- Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water (Buffer).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.[2]
- Detection: 210 nm (Sensitive for phenyl rings) and 230 nm.
- Column Temp: 30°C.
- Injection Volume: 20 µL.

Gradient Program

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)	Action
0.0	90	10	Equilibration
5.0	90	10	Isocratic Hold
25.0	30	70	Linear Gradient
30.0	30	70	Wash
31.0	90	10	Re-equilibration

System Suitability Criteria (Self-Validating)

- Resolution ():
between PHC and Impurity A (Critical Pair).

- Tailing Factor ():
for the main PHC peak.
- Precision: RSD
for 6 replicate injections of the standard solution.
- Sensitivity: Signal-to-Noise (S/N) ratio
at the Reporting Threshold (0.05%).

Benchmarking Results: Route A vs. Route B

The following data represents a typical comparative analysis of crude API produced via both routes, analyzed using the protocol above.

Table 3: Comparative Impurity Profile (Crude API)

Impurity Type	Route A (Classical) Level	Route B (Asymmetric) Level	Improvement Factor
Impurity A (Hydrolysis)	0.85%	0.12%	7x Reduction
Impurity D (Isomer)	48.5% (Racemic)	0.30%	160x Reduction
Total Unknowns	1.20%	0.15%	8x Reduction
Yield (Post-Workup)	35%	78%	2.2x Increase
Compliance Risk	High (Requires Chiral Col)	Low (Standard Cryst.)	-

Conclusion: While Route A is chemically simpler to execute initially, it fails the "Efficiency" benchmark due to the massive loss of yield in removing isomeric impurities. Route B meets ICH Q3A limits with minimal purification, making it the superior choice for commercial manufacturing.

References

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